molecular formula C20H30O5 B146333 Andropanolide CAS No. 869807-57-8

Andropanolide

Cat. No. B146333
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-QPSYGYIJSA-N
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Description

Andropanolide is a labdane type diterpenoid isolated from the leaves of Andrographis paniculata, a plant known for its medicinal properties. It was identified alongside several other diterpenoids, including isoandrographolide, which is a rearrangement product of andrographolide. The structural and stereochemical details of andropanolide were determined through X-ray crystallographic analysis, confirming its unique molecular framework .

Synthesis Analysis

While the specific synthesis of andropanolide is not detailed in the provided papers, the general field of asymmetric synthesis, particularly in the construction of atropisomers, has seen significant advances. Atropisomerism is relevant to molecules like andropanolide due to the presence of rotationally restricted bonds that can create stereoisomers. The synthesis of such compounds is complex and requires innovative strategies to achieve the desired stereochemistry, which is crucial for their biological activity .

Molecular Structure Analysis

The molecular structure of andropanolide was elucidated using X-ray crystallography, which provided insights into its stereochemistry. The X-ray analysis is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the molecule's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The provided papers do not offer specific details on the chemical reactions involving andropanolide. However, the structural analysis of andropanolide and related compounds is critical for understanding their reactivity and potential transformations, such as rearrangement reactions that can yield different diterpenoids like isoandrographolide .

Physical and Chemical Properties Analysis

The physical and chemical properties of andropanolide are not explicitly discussed in the provided papers. However, the structural analysis through X-ray crystallography indirectly informs us about certain properties such as solubility, stability, and reactivity, which are influenced by the molecule's stereochemistry and functional groups .

Relevant Case Studies

Although no specific case studies are mentioned in the provided papers, the isolation and structural determination of andropanolide from Andrographis paniculata suggest its potential importance in medicinal chemistry. The plant itself has been the subject of numerous studies due to its pharmacological activities, and compounds like andropanolide contribute to its therapeutic profile . The study of withanolides, which are structurally related to labdane type diterpenoids, indicates the significance of such compounds in biological systems and their diverse pharmacological activities .

Scientific Research Applications

Phytochemical Investigation and Structure Analysis

Andropanolide is a labdane type diterpenoid isolated from the leaves of Andrographis paniculata. It was identified alongside isoandrographolide, a known rearrangement product of andrographolide. The structural and stereochemical properties of andropanolide were determined through X-ray crystallographic analysis, contributing to the understanding of the molecular composition of diterpenoids from Andrographis paniculata (Pramanick et al., 2006).

Cytotoxicity and Anti-Inflammatory Properties

A study on the chemical components of Andrographis paniculata revealed that andropanolide exhibited significant cytotoxicity toward various carcinoma cells. Additionally, it showed considerable inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating potential anti-inflammatory properties (Hanh et al., 2020).

Role in Neuritic Regeneration and Synaptic Reconstruction

While not directly related to andropanolide, research on withanolide A, a compound from a similar class, showed its ability to regenerate neurites and reconstruct synapses in damaged neurons. This suggests potential implications for andropanolide in neurodegenerative diseases treatment (Kuboyama et al., 2005).

Antimicrobial Properties

Andropin, although not directly andropanolide, is a peptide with antimicrobial properties against gram-positive bacteria. It disrupts cell membranes, leading to cell lysis. This provides insights into the potential antimicrobial applications of similar compounds, such as andropanolide (McCaskey & Masterson, 2016).

Geroprotector Discovery

In the broader context of geroprotector discovery, a strategy called ANDRU (Aging Network based Drug discovery) employs human genomic data to identify compounds that reverse age-associated changes. This approach could be relevant in assessing the potential of andropanolide as a geroprotector (Yang et al., 2018).

properties

IUPAC Name

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-QPSYGYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andropanolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
S Pramanick, S Banerjee, B Achari, B Das… - Journal of natural …, 2006 - ACS Publications
Phytochemical investigation of the leaves of Andrographis paniculata has led to the isolation of a new labdane type diterpenoid, andropanolide (1), along with seven known …
Number of citations: 76 pubs.acs.org
TTH Hanh, NTT My, PT Cham, TH Quang… - Chemical and …, 2020 - jstage.jst.go.jp
… In addition, andropanolide significantly inhibited the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264. 7 macrophages, with an IC 50 value of 13.4 µM…
Number of citations: 23 www.jstage.jst.go.jp
S Shivashankar, MK Sangeetha - Applied Biochemistry and Biotechnology, 2022 - Springer
Metalloproteinase is one of the key components of Russell viper venom and it is the root cause of edema, blood coagulation, local tissue damage, hemorrhage, and inflammation during …
Number of citations: 3 link.springer.com
S Sultan, M Atif, SAA Shah, S Erum… - Int J Pharm Pharm …, 2014 - academia.edu
… Based on physical and spectroscopic data, these have been identified as andropanolide (2) and 14-deoxy-11,12-didehydro andrographolide (3). Both compounds were previously …
Number of citations: 5 www.academia.edu
CH Wang, W Li, RX Qiu, MM Jiang… - Natural Product …, 2014 - journals.sagepub.com
… , one new andrographolide-type diterpenoid, named andropanolide B (1), and seven known … Comparison of the 13C NMR spectra of 1 and andropanolide (2) showed 6 more signals …
Number of citations: 11 journals.sagepub.com
JCW Lim, TK Chan, DSW Ng… - Clinical and …, 2012 - Wiley Online Library
Andrographis paniculata (Burm. f) Nees, commonly known as ‘king of bitters’, is a herbaceous plant belonging to the Family Acanthaceae. It has been widely used for centuries in Asian …
Number of citations: 277 onlinelibrary.wiley.com
S Shivashankar, SM Kannan - 2021 - researchgate.net
Staphylococcus aureus a pathogenic bacterium responsible for hospital and communityacquired infections. Trimethoprim is generally administrated for treating S. aureus infection in …
Number of citations: 2 www.researchgate.net
RA Kaskoos, J Ahamad - Journal of Pharmacognosy and …, 2014 - phytojournal.com
Andrographis paniculata (Burm, f.) Wall. isused traditionally as hepatoprotective, antipyretic and dermatosis. Several phytoconstituents have been reported from different parts of the …
Number of citations: 10 www.phytojournal.com
VV Chia, SF Pang, S Abdullah… - Current Nutrition & …, 2020 - ingentaconnect.com
Background: Andrographis paniculata is often used as functional foods owing to its broad range of pharmaceutical activities due to the presence of main terpene compounds such as …
Number of citations: 4 www.ingentaconnect.com
W Sun, L Leng, Q Yin, MM Xu, M Huang, Z Xu… - The Plant …, 2019 - Wiley Online Library
… Among these, 14-deoxyandrographolide, andropanolide and andrographolide were the predominant metabolites found. The aglycone of neoandrographolide, andrograpanin, was only …
Number of citations: 70 onlinelibrary.wiley.com

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